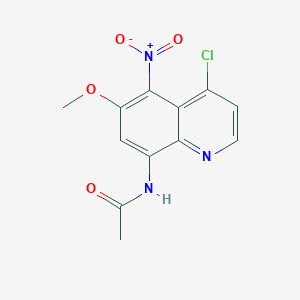
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile, also known as DMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMAP belongs to the class of nitrile-containing compounds and has a molecular weight of 243.29 g/mol.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to bind to the nicotinic acetylcholine receptor, which is involved in cognitive function.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in a number of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a wide range of biological activities, which makes it useful for investigating a variety of diseases and conditions. However, one limitation of using 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or receptors.
Orientations Futures
There are a number of future directions for research on 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile. One area of interest is its potential use in the treatment of Alzheimer's disease. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to bind to the nicotinic acetylcholine receptor, which is involved in cognitive function, and may have neuroprotective effects. Another area of interest is its potential use in the treatment of cancer. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to exhibit anticancer properties, and may be useful in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile, which may lead to the development of more targeted and effective treatments.
Méthodes De Synthèse
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with methylamine and cyanide ion. The reaction is carried out in the presence of a catalyst such as acetic acid or sodium acetate. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
Nom du produit |
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-2-(methylamino)propanenitrile |
InChI |
InChI=1S/C12H16N2O2/c1-14-10(8-13)6-9-4-5-11(15-2)12(7-9)16-3/h4-5,7,10,14H,6H2,1-3H3 |
Clé InChI |
SGTNFUAYDJGNEP-UHFFFAOYSA-N |
SMILES |
CNC(CC1=CC(=C(C=C1)OC)OC)C#N |
SMILES canonique |
CNC(CC1=CC(=C(C=C1)OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)



![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)

![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)



![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)